molecular formula C21H15BrN2O3S B4957966 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide

Cat. No. B4957966
M. Wt: 455.3 g/mol
InChI Key: AKNUSCAJFLTWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide, also known as BMB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide has been studied for its potential applications in various scientific fields, including cancer research, Alzheimer's disease, and neurodegenerative disorders. In cancer research, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and neurodegenerative disorders, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide involves its ability to interact with various cellular targets, including enzymes and receptors. N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide has been shown to inhibit the activity of various enzymes, including tyrosine kinases, topoisomerases, and carbonic anhydrases. Additionally, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide has been shown to interact with various receptors, including GABA receptors and NMDA receptors.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects. N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide for lab experiments is its ability to selectively target specific cellular targets, which can help researchers to better understand the underlying mechanisms of various diseases. Additionally, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide has been shown to have low toxicity and high bioavailability, which can make it a promising candidate for further development. However, one of the limitations of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide. One direction is to further investigate its potential applications in cancer research, Alzheimer's disease, and neurodegenerative disorders. Additionally, further research is needed to better understand the underlying mechanisms of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide and its interactions with various cellular targets. Finally, future studies should focus on improving the solubility of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide to make it more suitable for use in various experiments.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide is a promising chemical compound that has potential applications in various scientific fields. Its ability to selectively target specific cellular targets, low toxicity, and high bioavailability make it a promising candidate for further development. Future research should focus on investigating its potential applications, improving its solubility, and better understanding its underlying mechanisms of action.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide involves several steps, including the reaction of 2-aminothiophenol with 2-bromo-4-methoxybenzoic acid, followed by the condensation of the resulting product with 3-hydroxy-4-nitrobenzaldehyde. The final step involves the reduction of the nitro group to form N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3S/c1-27-18-9-6-12(22)10-15(18)20(26)23-13-7-8-14(17(25)11-13)21-24-16-4-2-3-5-19(16)28-21/h2-11,25H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNUSCAJFLTWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.